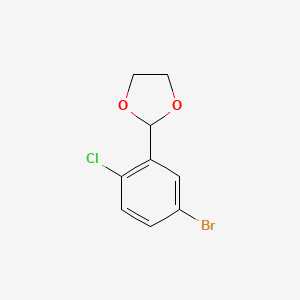

2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane

Description

Significance of Aromatic Halides in Synthetic Methodologies

Aromatic halides, or aryl halides, are organic compounds where a halogen atom is directly bonded to an aromatic ring. numberanalytics.comnumberanalytics.comwikipedia.org These structures are of paramount importance in organic synthesis, serving as versatile intermediates for creating more complex molecules. numberanalytics.comfiveable.me The presence of a halogen atom on the aromatic ring alters its electronic properties and provides a reactive handle for a variety of chemical transformations. numberanalytics.com

Aryl halides are key substrates in a multitude of synthetic reactions, including:

Cross-coupling reactions: Palladium-catalyzed reactions like the Suzuki and Heck couplings utilize aryl halides to form new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and advanced materials. fiveable.me

Nucleophilic aromatic substitution: While generally less reactive than alkyl halides towards nucleophiles, the reactivity of aryl halides can be significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Formation of organometallic reagents: Aryl halides can be converted into organometallic compounds, which are then used in a wide range of subsequent reactions. fiveable.me

The utility of aryl halides spans numerous fields, including the production of agrochemicals, pharmaceuticals, and polymers. numberanalytics.comnumberanalytics.com For instance, chlorobenzene (B131634) serves as a precursor in the synthesis of various commercial products. libretexts.org

Role of 1,3-Dioxolanes as Protecting Groups and Synthetic Equivalents

The 1,3-dioxolane (B20135) functional group is a five-membered cyclic acetal (B89532), typically formed by the reaction of a carbonyl compound (an aldehyde or a ketone) with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of a widely used strategy in multi-step organic synthesis: the protection of functional groups. wikipedia.org

Carbonyl groups are susceptible to reaction with a variety of reagents, including nucleophiles and reducing agents. In a complex synthesis, it is often necessary to temporarily "mask" a carbonyl group to prevent it from reacting while transformations are carried out on other parts of the molecule. wikipedia.org The formation of a 1,3-dioxolane is an effective way to achieve this protection. organic-chemistry.org

Key features of 1,3-dioxolanes as protecting groups include:

Stability: They are stable to a wide range of reaction conditions, particularly those involving bases and nucleophilic reagents. organic-chemistry.org

Formation and Cleavage: Dioxolanes are typically formed under acidic conditions and can be readily removed (deprotected) by acid-catalyzed hydrolysis to regenerate the original carbonyl compound. wikipedia.orgorganic-chemistry.org

Beyond their role as protecting groups, dioxolanes can also act as synthetic equivalents, enabling transformations that would be difficult to achieve with the unprotected carbonyl group.

Conceptual Framework for Investigating Multifunctional Organic Compounds

The compound 2-(5-bromo-2-chlorophenyl)-1,3-dioxolane exemplifies a multifunctional organic compound. The study of such molecules requires a conceptual framework that considers the chemical behavior of each functional group, as well as the potential for intramolecular interactions that might modulate their reactivity. The bromo and chloro substituents on the phenyl ring make the aromatic core electron-deficient and provide two distinct sites for reactions characteristic of aryl halides. Simultaneously, the 1,3-dioxolane ring serves to protect a carbonyl functionality, which can be revealed at a desired stage in a synthetic sequence.

The presence of multiple reactive sites offers a platform for selective and sequential chemical modifications, making such compounds valuable building blocks in the synthesis of complex target molecules. google.com The strategic manipulation of these functional groups is a central theme in modern organic synthesis.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrClO₂ uni.lu |

| Monoisotopic Mass | 261.9396 Da uni.lu |

| InChI Key | YQUJVDQLMDGBLK-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 2.6 uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUJVDQLMDGBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 5 Bromo 2 Chlorophenyl 1,3 Dioxolane

Synthesis of 5-Bromo-2-chlorobenzaldehyde (B64787) Precursors

5-Bromo-2-chlorobenzaldehyde is an important pharmaceutical intermediate itself, used in the synthesis of drugs like dapagliflozin. Several synthetic routes to this aldehyde have been reported, starting from various precursors.

One common method involves the oxidation of 5-bromo-2-chlorobenzyl alcohol. Various oxidizing agents can be used for this conversion, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or a Swern oxidation using oxalyl chloride and DMSO. A more environmentally friendly approach utilizes sodium hypochlorite (B82951) (NaClO) in the presence of a TEMPO catalyst.

Another synthetic pathway starts from 2-chlorobenzoic acid. This involves the regioselective bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 5-bromo-2-chlorobenzoic acid. This intermediate is then reduced to 5-bromo-2-chlorobenzyl alcohol using a reducing agent like sodium borohydride, which is subsequently oxidized to the desired aldehyde.

A one-step method has also been described starting from 3-chlorobenzaldehyde, which is brominated using N-bromosuccinimide and an iodine-containing catalyst in a strong inorganic acid.

Interactive Data Table: Synthesis of 5-Bromo-2-chlorobenzaldehyde

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

| 5-Bromo-2-chlorobenzyl alcohol | PCC, PDC, or NaClO/TEMPO | - | 5-Bromo-2-chlorobenzaldehyde | |

| 2-Chlorobenzoic acid | 1. NBS/H₂SO₄ 2. NaBH₄/H₂SO₄ 3. NaClO/TEMPO | 5-Bromo-2-chlorobenzoic acid, 5-Bromo-2-chlorobenzyl alcohol | 5-Bromo-2-chlorobenzaldehyde | |

| 3-Chlorobenzaldehyde | NBS, Iodine catalyst, Strong acid | - | 5-Bromo-2-chlorobenzaldehyde | |

| 2-Chlorobenzotrichloride | Bromide reagent (e.g., Br₂, NBS), Acid | 2-Chloro-5-bromobenzotrichloride | 5-Bromo-2-chlorobenzoic acid (then reduced and oxidized) |

Precursor Synthesis and Functional Group Interconversions

Halogenation Strategies for Aryl Ring Functionalization

Regioselective Bromination Techniques

The introduction of a bromine atom at the C-5 position of a 2-chlorinated benzene (B151609) ring is a crucial step in the synthesis of the target compound. The directing effects of the chloro and aldehyde (or its precursor) groups on the aromatic ring are paramount in achieving the desired regioselectivity. The chloro group is an ortho-, para-director, while the aldehyde or carboxyl group (a common precursor) is a meta-director. In a 2-substituted ring, this leads to complex mixtures if not controlled. A common strategy to achieve the desired 5-bromo-2-chlorobenzaldehyde is to start with a more easily controlled precursor like 2-chlorobenzoic acid.

One effective method for the regioselective monobromination of 2-chlorobenzoic acid utilizes N-bromosuccinimide (NBS) in a sulfuric acid system. This approach has been shown to significantly favor the formation of 5-bromo-2-chlorobenzoic acid over the 3-bromo isomer, with reported ratios as high as 18:1. guidechem.com The subsequent purification is simplified, often involving crystallization from water, which avoids the need for organic solvent extraction and allows for high purity of the desired isomer. guidechem.com

The following table summarizes a typical procedure for the regioselective bromination of 2-chlorobenzoic acid:

| Reagents | Conditions | Product Ratio (5-bromo:3-bromo) | Yield | Purity | Reference |

| 2-Chlorobenzoic acid, NBS, H₂SO₄ | Not specified | 18:1 | Up to 80% | >99% | guidechem.com |

| 2-Chlorobenzoic acid, NBS, H₂SO₄ | Not specified | Not specified | 80.8% | 99.2% | google.com |

Following the bromination, the resulting 5-bromo-2-chlorobenzoic acid is then converted to 5-bromo-2-chlorobenzaldehyde through a two-step reduction and oxidation process. The reduction to 5-bromo-2-chlorobenzyl alcohol can be achieved using systems like sodium borohydride/sulfuric acid, which offers a safer alternative to other reducing agents. guidechem.com Subsequent oxidation to the aldehyde is often carried out using mild oxidizing agents.

An alternative approach involves the direct bromination of 2-chlorobenzaldehyde (B119727). For instance, treatment with N-bromosuccinimide (NBS) in dichloromethane (B109758) has been reported to yield 5-bromo-2-chlorobenzaldehyde. echemi.com

Controlled Chlorination Methodologies

While the target molecule itself contains a chlorine atom, understanding controlled chlorination methodologies is relevant for the synthesis of the starting material, 2-chlorobenzaldehyde, or for the potential, though less common, synthesis of the target compound via chlorination of a brominated precursor.

The synthesis of 2-chlorobenzaldehyde, a common starting material, is typically achieved through large-scale industrial processes and is commercially available. However, for the purpose of understanding halogenation strategies, it is pertinent to mention that the chlorination of benzaldehyde (B42025) can be a complex reaction, often leading to a mixture of ortho, meta, and para isomers. The formyl group is a deactivating, meta-directing group. Therefore, direct chlorination of benzaldehyde would primarily yield 3-chlorobenzaldehyde. The synthesis of 2-chlorobenzaldehyde usually involves alternative routes, such as the hydrolysis of 2-chlorobenzal chloride.

In the context of the synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, the chlorination step is typically established in the starting material, 2-chlorobenzaldehyde or a precursor thereof. The subsequent bromination is the key regioselective step, as detailed in the previous section. Once the 5-bromo-2-chlorobenzaldehyde is obtained, the final step is the formation of the dioxolane ring. This is a well-established acetalization reaction with ethylene (B1197577) glycol, typically catalyzed by an acid such as p-toluenesulfonic acid.

The following table summarizes the key synthetic transformations to obtain the final product, starting from 2-chlorobenzoic acid.

| Starting Material | Reagents | Intermediate Product | Reagents | Final Product |

| 2-Chlorobenzoic Acid | NBS, H₂SO₄ | 5-Bromo-2-chlorobenzoic Acid | 1. NaBH₄, H₂SO₄2. Oxidizing Agent | 5-Bromo-2-chlorobenzaldehyde |

| 5-Bromo-2-chlorobenzaldehyde | Ethylene Glycol, p-toluenesulfonic acid | This compound |

Chemical Reactivity and Transformation Mechanisms of 2 5 Bromo 2 Chlorophenyl 1,3 Dioxolane

Reactivity of the Aryl Halide Moieties

The benzene (B151609) ring in 2-(5-bromo-2-chlorophenyl)-1,3-dioxolane is substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position relative to the dioxolane group. This arrangement makes the molecule a valuable substrate for reactions that selectively target one of the carbon-halogen bonds.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgwikipedia.org

In this compound, the 1,3-dioxolane (B20135) group is considered weakly electron-withdrawing. The chlorine atom is positioned ortho to the dioxolane, while the bromine atom is meta. Neither halogen is strongly activated towards SNAr by the dioxolane ring alone. However, the halogens influence each other. The chlorine atom is para to the bromine, and the bromine is ortho to the chlorine. The reactivity in an SNAr reaction depends on two main factors:

Carbon-Halogen Bond Strength: The C-Cl bond is stronger than the C-Br bond.

Leaving Group Ability: The stability of the halide anion (I⁻ > Br⁻ > Cl⁻) and the electronegativity of the halogen influence its ability to be displaced.

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, forming the resonance-stabilized Meisenheimer complex. libretexts.org The subsequent loss of the halide leaving group restores the aromaticity. For substitution to occur, the ring must be activated by electron-withdrawing substituents that can stabilize the intermediate anion. dalalinstitute.com Given the substitution pattern, SNAr reactions are generally challenging on this substrate without the use of harsh conditions or highly reactive nucleophiles.

The aryl halide moieties are highly reactive in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions proceed via a catalytic cycle that centrally involves an oxidative addition step, where the metal catalyst (commonly palladium) inserts into the carbon-halogen bond. fiveable.meyoutube.comsigmaaldrich.com

A critical aspect of the reactivity of this compound is the selective reaction at one of the two C-X bonds. The established reactivity trend for oxidative addition to palladium(0) is C-I > C-Br > C-OTf > C-Cl. nih.gov This selectivity is primarily governed by the carbon-halogen bond dissociation energy. The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making it more susceptible to oxidative addition.

Therefore, in palladium-catalyzed cross-coupling reactions, this compound undergoes selective oxidative addition at the C-Br bond. This allows for the site-specific introduction of aryl, vinyl, or alkyl groups at the 5-position while leaving the C-Cl bond intact for potential subsequent transformations. nih.gov

The mechanism of oxidative addition can vary. It may proceed through a concerted, three-center pathway, particularly for non-polar bonds, or via a stepwise SN2-like mechanism for more polarized bonds. youtube.com For aryl halides, the mechanism can be influenced by the specific halide, the ligands on the metal, and the coordination number of the metal complex. acs.orgberkeley.edunih.gov Following oxidative addition and transmetalation with a coupling partner, the cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. nih.gov

Table 1: Comparison of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling

| Feature | C-Br Bond (at C5) | C-Cl Bond (at C2) | Outcome |

|---|---|---|---|

| Bond Energy | Lower (~71 kcal/mol) | Higher (~84 kcal/mol) | C-Br bond is weaker and breaks more easily. |

| Reactivity in Oxidative Addition | High | Low | Selective reaction at the C-Br position. nih.govnih.gov |

| Typical Reaction | Suzuki, Heck, Sonogashira, etc. | Requires more forcing conditions or specialized ligands. | Allows for sequential, site-selective functionalization. |

The stereochemical outcome of substitution at the aryl ring is largely dictated by the reaction mechanism.

Oxidative Addition: In organometallic cross-coupling reactions, the initial oxidative addition of the aryl halide to a metal center like palladium can occur in a cis fashion. youtube.com However, the resulting square planar palladium(II) complex can undergo isomerization. The stereochemistry of the final product from reductive elimination is determined by the relative positions of the two groups to be coupled; they must be cis to one another for the elimination to occur. As the aromatic ring itself is planar, the primary stereochemical consideration relates to the geometry of the organometallic intermediate rather than the creation of a chiral center on the ring.

Reactions Involving the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring serves as a protecting group for the aldehyde functionality of the parent compound, 5-bromo-2-chlorobenzaldehyde (B64787). This group is stable under basic, neutral, and reductive conditions but is labile to acid. organic-chemistry.orgthieme-connect.de

The primary reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound. This deprotection is a fundamental step in synthetic sequences where the aldehyde needs to be masked during reactions at the aryl halide positions.

The mechanism involves the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, making it a better leaving group. researchgate.net

Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation and Elimination: A proton is transferred to the other ether oxygen, followed by elimination of ethylene (B1197577) glycol to yield the protonated aldehyde, which then loses a proton to give the final aldehyde product.

A wide variety of conditions can be employed for this transformation, ranging from strong aqueous acids to mild Lewis acids or solid-supported catalysts, allowing for chemoselective deprotection. organic-chemistry.orgorganic-chemistry.orgoup.com

Table 2: Selected Reagents for the Deprotection of 1,3-Dioxolanes

| Reagent/Catalyst | Conditions | Reference |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water or aqueous organic solvent, room temp. or heating | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, room temperature | organic-chemistry.org |

| Indium(III) triflate (In(OTf)₃) | Acetone, room temperature or microwave | organic-chemistry.org |

| Iodine (I₂) | Acetone/water, neutral conditions | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | organic-chemistry.orgwikipedia.org |

| Dimethyl sulfoxide (B87167) (DMSO) | Aqueous DMSO, heating | oup.com |

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other types of ring-opening reactions. One notable pathway is reductive cleavage. In the presence of a Lewis acid like aluminum chloride (AlCl₃) and a hydride source such as lithium aluminum hydride (LiAlH₄), the dioxolane ring can be reductively opened to yield a β-hydroxy ether. cdnsciencepub.com

The mechanism is believed to involve the formation of an oxocarbenium ion intermediate, similar to acid-catalyzed hydrolysis. However, instead of being trapped by water, this intermediate is attacked by a hydride ion (H⁻) from the reducing agent. This pathway offers a method to transform the protected aldehyde into a different functional group without deprotection to the aldehyde itself. Studies have shown that 1,3-dioxolanes (five-membered rings) are generally more reactive towards this reductive cleavage than the corresponding 1,3-dioxanes (six-membered rings). cdnsciencepub.com

In other contexts, 1,3-dioxolane and its derivatives can undergo cationic ring-opening polymerization to form polyacetal polymers, a reaction initiated by strong acids or Lewis acids. rsc.orgresearchgate.netescholarship.org While this is a property of the dioxolane ring system, it is less of a controlled transformation for a complex substrate like this compound and more relevant to polymer chemistry.

Stability and Reactivity under Diverse Reaction Conditions

The stability of this compound is a critical consideration for its application in multi-step organic synthesis. The dioxolane group, a cyclic acetal (B89532), serves as a protecting group for the aldehyde functionality from which it is derived. The robustness of this group is highly dependent on the reaction medium.

Generally, 1,3-dioxolanes are stable under neutral and basic conditions, rendering them compatible with a wide array of reagents, including organometallics and hydrides. wikipedia.org However, they are susceptible to cleavage under acidic conditions. The hydrolysis of the acetal to regenerate the parent aldehyde is typically catalyzed by aqueous acid. wikipedia.orgorganic-chemistry.org The rate of this deprotection is influenced by the strength of the acid and the reaction temperature. For instance, while stable to acetic acid in water at room temperature, prolonged heating or the use of stronger acids like trifluoroacetic acid can lead to the cleavage of the dioxolane ring. acs.org

The presence of the electron-withdrawing bromo and chloro substituents on the phenyl ring can influence the electronic environment of the dioxolane group, though direct studies on this specific compound are not widely available. It is plausible that these groups may have a modest electronic effect on the stability of the acetal.

The reactivity of the C-Br and C-Cl bonds is also a key aspect. These sites are amenable to various transformations, particularly transition-metal-catalyzed cross-coupling reactions. The stability of the dioxolane ring under these conditions is paramount for the selective functionalization of the aromatic core. Fortunately, many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are typically performed under neutral or basic conditions, which are compatible with the dioxolane protecting group.

Chemoselectivity and Regioselectivity in Multi-functional Reactivity

The presence of two different halogen atoms and a dioxolane group on the same aromatic ring presents challenges and opportunities for selective chemical transformations. Achieving chemoselectivity—differentiating between the reactive sites—is crucial for the strategic synthesis of more complex molecules.

Differential Reactivity of Bromine and Chlorine Substituents

In dihalogenated aromatic compounds containing both bromine and chlorine, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic processes. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater polarizability of bromine.

This reactivity difference allows for regioselective functionalization. For example, in palladium-catalyzed cross-coupling reactions, it is often possible to selectively react at the C-Br position while leaving the C-Cl bond intact. This has been demonstrated in various systems, although specific studies on this compound are not extensively documented in publicly available literature. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to maximize this selectivity. For instance, certain phosphine (B1218219) ligands can enhance the oxidative addition of the palladium catalyst to the C-Br bond over the C-Cl bond.

The following table illustrates the general reactivity trends observed in cross-coupling reactions of aryl halides:

| Halogen | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |

| I | > 100 | Mild (e.g., room temperature) |

| Br | 1 | Moderate (e.g., 50-100 °C) |

| Cl | < 0.01 | Harsh (e.g., >100 °C, specialized catalysts) |

This table presents a generalized trend and the actual reactivity can be influenced by the specific substrate and reaction conditions.

Selective Transformations in the Presence of the Dioxolane Group

A primary synthetic utility of the dioxolane group in this compound is to act as a stable protecting group for the formyl group, allowing for selective transformations at the halogenated positions. The stability of the dioxolane ring under the conditions required for these transformations is a key requirement.

As previously mentioned, the conditions for many common cross-coupling reactions are compatible with the dioxolane moiety. For instance, a Suzuki-Miyaura coupling to replace the bromine atom with an aryl or alkyl group would typically employ a palladium catalyst and a base such as sodium carbonate or potassium phosphate (B84403) in a solvent mixture that could include toluene (B28343), ethanol, and water. These conditions are generally mild enough to not affect the integrity of the dioxolane ring.

Similarly, metal-halogen exchange reactions, often a prelude to the introduction of other functional groups, can be performed with a degree of selectivity. The reaction with organolithium reagents like n-butyllithium at low temperatures would be expected to preferentially occur at the more reactive C-Br bond. However, careful control of stoichiometry and temperature is crucial to prevent attack at the C-Cl bond or potential interaction with the dioxolane ring, although the latter is generally less likely.

| Reaction Type | Reagents and Conditions | Expected Selective Transformation | Stability of Dioxolane |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C | Selective coupling at the C-Br position | Stable |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt-50°C | Selective coupling at the C-Br position | Stable |

| Metal-Halogen Exchange | n-BuLi, THF, -78°C | Selective lithiation at the C-Br position | Generally Stable |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu), Toluene, 100°C | Selective amination at the C-Br position | Stable |

This table is illustrative and based on established principles of organic chemistry. The actual outcomes would require experimental verification.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-N bonds, and intermediates like 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane are ideal substrates for these transformations. While extensive searches of scientific literature and patent databases did not yield specific, published examples of this exact compound being used in the following named reactions, its structural features allow for a clear, theoretical application in each context.

The Suzuki–Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govnih.gov

For this compound, a Suzuki coupling would be expected to proceed selectively at the more reactive C-Br bond. By reacting the compound with an arylboronic acid in the presence of a palladium catalyst and a base, a biphenyl (B1667301) derivative could be formed, leaving the C-Cl bond intact for a subsequent, different coupling reaction.

Hypothetical Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst System (Example) | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Chloro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane |

No specific experimental data for this reaction with the title compound was found in the searched literature.

Achieving high selectivity in the coupling of dihalogenated substrates is critically dependent on the choice of catalyst and, most importantly, the phosphine (B1218219) ligand. For a substrate like this compound, the goal is to functionalize the C-Br bond while leaving the C-Cl bond untouched.

Catalyst systems for such selective transformations often employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald (e.g., SPhos, XPhos) or Herrmann-Beller (e.g., palladacycles) families are designed to facilitate the oxidative addition of aryl bromides at lower temperatures while requiring higher activation energy for the less reactive aryl chlorides. By carefully controlling the reaction temperature, duration, and ligand-to-palladium ratio, chemists can optimize the conditions to favor mono-arylation at the bromine site with high fidelity.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes.

Theoretically, this compound would react with a terminal alkyne preferentially at the C-Br position. This would yield a 2-(2-chloro-5-(alkynyl)phenyl)-1,3-dioxolane derivative, a versatile intermediate that contains both a chloro-substituent for further coupling and a protected aldehyde.

Hypothetical Sonogashira Coupling

| Reactant A | Reactant B | Catalyst System (Example) | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(2-Chloro-5-(alkynyl)phenyl)-1,3-dioxolane |

No specific experimental data for this reaction with the title compound was found in the searched literature.

The Buchwald–Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by palladium. This reaction has broad applicability in medicinal chemistry for synthesizing arylamines.

When applied to this compound, the Buchwald-Hartwig reaction would be expected to show high selectivity for the C-Br bond. Using an appropriate palladium precursor (like Pd₂(dba)₃) and a specialized phosphine ligand (like BINAP or Xantphos), the compound could be coupled with a primary or secondary amine to produce a 4-chloro-3-(1,3-dioxolan-2-yl)-N-alkylaniline derivative. The remaining chlorine atom could then be used in a subsequent coupling step.

Hypothetical Buchwald-Hartwig Amination

| Reactant A | Reactant B | Catalyst System (Example) | Product |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Alkyl-4-chloro-3-(1,3-dioxolan-2-yl)aniline |

No specific experimental data for this reaction with the title compound was found in the searched literature.

The Heck reaction, or Mizoroki-Heck reaction, creates a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. This reaction is a fundamental tool for the vinylation of aryl rings.

For this compound, a Heck reaction with an alkene such as an acrylate (B77674) or styrene (B11656) would selectively occur at the C-Br position under standard conditions (e.g., Pd(OAc)₂, PPh₃, Et₃N). This would lead to the formation of a substituted styrene or cinnamate (B1238496) derivative, while preserving the chloro-substituent for potential further synthetic elaboration.

Hypothetical Heck Reaction

| Reactant A | Reactant B | Catalyst System (Example) | Product |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-(2-Chloro-5-vinylphenyl)-1,3-dioxolane derivative |

No specific experimental data for this reaction with the title compound was found in the searched literature.

The Negishi and Stille reactions are powerful C-C bond-forming methods that utilize organozinc and organotin reagents, respectively.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. This compound would readily participate in a Negishi coupling, with the organozinc reagent selectively displacing the bromide.

The Stille coupling uses an organostannane (organotin) reagent to couple with an organic halide. While the toxicity of tin compounds is a drawback, the Stille reaction is highly versatile and tolerant of a wide array of functional groups, making it suitable for the synthesis of complex molecules. As with the other reactions, selective coupling at the C-Br bond of this compound would be the expected outcome.

Hypothetical Negishi & Stille Couplings

| Reaction | Reactant A | Reactant B | Catalyst (Example) | Product |

| Negishi | This compound | Organozinc Halide | Pd(PPh₃)₄ | 2-(4-Chloro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane derivative |

| Stille | This compound | Organostannane | Pd(PPh₃)₄ | 2-(4-Chloro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane derivative |

No specific experimental data for these reactions with the title compound was found in the searched literature.

The Versatile Role of this compound in Advanced Organic Synthesis

The chemical compound this compound, a di-halogenated aromatic acetal (B89532), serves as a pivotal intermediate in the construction of complex molecular architectures. Its strategic placement of bromo and chloro substituents, combined with the protected aldehyde functionality, offers a versatile platform for a range of synthetic transformations, including the formation of organometallic reagents and its application in sophisticated multi-step synthesis strategies.

The 1,3-dioxolane (B20135) group acts as a protecting group for the benzaldehyde (B42025) functionality, rendering it inert to various reaction conditions while allowing for selective transformations at the halogenated positions. This feature is particularly valuable in sequential bond-forming reactions where precise control over reactivity is paramount.

The utility of this compound as a building block is most evident in its application in advanced synthetic methodologies. The differential reactivity of the bromine and chlorine atoms, along with the masked aldehyde, allows for its incorporation into a variety of complex molecular frameworks.

Grignard and Organolithium Reagent Chemistry

The presence of a bromine atom on the phenyl ring provides a handle for the generation of highly reactive organometallic species, which are powerful tools for carbon-carbon bond formation.

Generation of Aryl Organometallics from Halides

The aryl bromide functionality of this compound can be selectively converted into an arylmagnesium or aryllithium reagent. The formation of a Grignard reagent (an organomagnesium compound) is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective formation of the Grignard reagent at the 5-position.

Similarly, organolithium reagents can be generated through halogen-metal exchange, often employing an alkyllithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. This transmetalation is a facile process that provides a highly nucleophilic aryl species.

Reactions with Electrophiles for Carbon Chain Elongation

Once formed, these aryl organometallic intermediates readily react with a wide array of electrophiles, leading to the elongation of the carbon chain and the introduction of new functional groups. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide furnishes a carboxylic acid, and reaction with nitriles can lead to the formation of ketones after hydrolysis. These reactions are fundamental in the synthesis of more elaborate molecules. libretexts.org

Table 1: Illustrative Reactions of Organometallic Intermediates Derived from this compound

| Organometallic Reagent | Electrophile | Resulting Functional Group (after workup) |

| Aryl Grignard Reagent | Formaldehyde | Primary Alcohol |

| Aryl Grignard Reagent | Aldehyde (R-CHO) | Secondary Alcohol |

| Aryl Grignard Reagent | Ketone (R-CO-R') | Tertiary Alcohol |

| Aryl Grignard Reagent | Carbon Dioxide (CO2) | Carboxylic Acid |

| Aryl Grignard Reagent | Dimethylformamide (DMF) | Aldehyde |

| Aryllithium Reagent | Alkyl Halide (R-X) | Alkylated Arene |

| Aryllithium Reagent | Isocyanate (R-NCO) | Amide |

This table presents a generalized summary of potential reactions. Specific reaction conditions and yields would need to be optimized for each transformation.

Precursor in Multistep Organic Synthesis Strategies

The strategic design of this compound makes it an ideal precursor for complex, multi-step synthetic sequences, including convergent and divergent pathways, as well as cascade and domino reactions.

Convergent and Divergent Synthesis Pathways

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with this compound, selective functionalization of the bromine, followed by a different reaction at the chlorine, and finally deprotection and reaction of the aldehyde, can lead to a diverse array of final products.

Cascade and Domino Reactions Incorporating the Compound

Cascade reactions , also known as domino reactions , are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. While specific examples directly utilizing this compound in such sequences are not prominently documented in readily available literature, its structure is well-suited for such transformations. For instance, an initial reaction at the bromine atom could trigger a subsequent intramolecular cyclization involving the chlorine atom or the latent aldehyde functionality after deprotection, leading to the rapid construction of polycyclic systems. The principles of such reactions involve the careful design of substrates to undergo a series of spontaneous transformations under a single set of reaction conditions. e-bookshelf.de

This compound stands as a valuable and versatile building block in the arsenal (B13267) of synthetic organic chemistry. The strategic arrangement of its functional groups allows for selective and controlled manipulations, making it a key intermediate in the synthesis of complex organic molecules. Its potential for use in the generation of organometallic reagents and its suitability as a precursor in sophisticated synthetic strategies underscore its importance in the ongoing quest for efficient and elegant molecular construction.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural verification of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane. By analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete and unambiguous assignment of the molecular skeleton can be achieved.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the dioxolane ring. The chemical shifts (δ) are influenced by the electronic effects of the halogen substituents on the phenyl ring.

The aromatic region is expected to show three signals corresponding to the three protons on the substituted phenyl ring. The proton ortho to the chlorine atom (H-3) is expected to be a doublet, coupled to H-4. The proton meta to the chlorine and ortho to the bromine (H-4) should appear as a doublet of doublets, coupled to both H-3 and H-6. The proton ortho to the bromine (H-6) is anticipated to be a doublet, coupled to H-4.

The dioxolane ring protons typically present as a multiplet, or two separate multiplets, in the range of 3.9-4.2 ppm. The single proton on the carbon bridging the phenyl ring and the dioxolane moiety (C-2) would appear as a distinct singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl ring exhibit chemical shifts in the aromatic region (typically 120-140 ppm), with the carbons directly attached to the halogens (C-2 and C-5) being significantly influenced. The dioxolane carbons appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.50 | d |

| H-4 | 7.30 | dd |

| H-6 | 7.65 | d |

| -OCH₂CH₂O- | 4.10 - 4.20 | m |

| Ar-CH(O-)₂ | 6.15 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' | 138.5 |

| C-2' | 133.0 |

| C-3' | 131.5 |

| C-4' | 130.0 |

| C-5' | 122.0 |

| C-6' | 128.5 |

| C-2 | 102.0 |

| C-4, C-5 | 65.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, cross-peaks would be observed between the aromatic protons H-3 and H-4, and between H-4 and H-6, confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the dioxolane ring to their corresponding carbon signals and similarly for the aromatic C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique is particularly useful for conformational analysis, such as determining the relative orientation of the phenyl ring and the dioxolane ring. NOE correlations between the benzylic proton and the aromatic proton at the 6-position (H-6) would indicate a specific preferred conformation.

Elucidation of Substituent Effects on Chemical Shifts

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic properties of the chloro and bromo substituents. Both are electron-withdrawing groups, which generally deshield the aromatic protons, causing them to resonate at higher chemical shifts compared to unsubstituted benzene (B151609).

The chlorine atom at the C-2 position exerts a strong deshielding effect on the ortho proton (H-3) and a weaker effect on the meta proton (H-4). The bromine atom at the C-5 position will similarly influence its neighboring protons. The interplay of these effects results in the specific chemical shift values observed for H-3, H-4, and H-6, allowing for their unambiguous assignment. In the ¹³C NMR spectrum, the carbons directly bonded to the halogens (C-2 and C-5) are expected to be significantly deshielded.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a molecular "fingerprint" and identifying the functional groups present.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H Stretch: Strong bands are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methylene groups of the dioxolane ring would appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are characteristic of the phenyl ring in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong absorptions corresponding to the C-O-C ether linkages of the dioxolane ring are expected in the 1050-1250 cm⁻¹ range.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region would be indicative of the carbon-chlorine bond.

C-Br Stretch: The carbon-bromine bond would give rise to a band in the 500-650 cm⁻¹ region.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₉H₈BrClO₂, the theoretical monoisotopic mass is 261.9396 Da. uni.lu

HRMS analysis provides experimental mass values that can be compared to the theoretical mass, confirming the chemical formula. Predicted data for various adducts of the target molecule, which are commonly observed in electrospray ionization (ESI) and other soft ionization techniques, are summarized in the table below. uni.lu These predictions, calculated using advanced algorithms, offer expected m/z values that are invaluable for experimental data interpretation. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 262.94688 |

| [M+Na]⁺ | 284.92882 |

| [M-H]⁻ | 260.93232 |

| [M+NH₄]⁺ | 279.97342 |

| [M+K]⁺ | 300.90276 |

| [M+H-H₂O]⁺ | 244.93686 |

| [M+HCOO]⁻ | 306.93780 |

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

The primary fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atoms. miamioh.edunih.gov For the title compound, the presence of both bromine and chlorine atoms would lead to characteristic isotopic patterns for fragments containing these elements. The M:M+2 isotopic abundance ratio is approximately 3:1 for chlorine and 1:1 for bromine. miamioh.edu

A plausible fragmentation pathway would involve the initial loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion [M]⁺•. The dioxolane ring can also undergo characteristic fragmentation. For instance, 2-substituted-1,3-dioxolanes often show fragmentation patterns initiated by cleavage within the dioxolane ring. miamioh.edu A common fragmentation of the 1,3-dioxolane (B20135) ring involves the loss of ethylene (B1197577) oxide (C₂H₄O).

Key expected fragments would include:

[M-Br]⁺ : Resulting from the loss of the bromine atom.

[M-Cl]⁺ : Resulting from the loss of the chlorine atom.

[M-C₂H₄O]⁺• : Arising from the fragmentation of the dioxolane ring.

Fragments corresponding to the bromo-chlorophenyl cation.

The analysis of the relative abundances of these and other fragments would provide strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. However, valuable insights into its likely solid-state structure can be gleaned from the crystallographic data of analogous compounds and general principles of molecular packing.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be governed by a variety of non-covalent interactions. The presence of halogen atoms (bromine and chlorine) suggests the potential for halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Without experimental crystallographic data for the title compound, precise bond lengths, bond angles, and dihedral angles cannot be provided. However, expected values can be inferred from standard values and data from structurally related molecules.

Table 2: Expected Bond Parameters for this compound

| Parameter | Expected Value/Range |

|---|---|

| Bond Lengths (Å) | |

| C-Br | ~1.90 Å |

| C-Cl | ~1.74 Å |

| C-O (dioxolane) | ~1.43 Å |

| C-C (aromatic) | ~1.39 Å |

| Bond Angles (°) | |

| C-C-Br (aromatic) | ~120° |

| C-C-Cl (aromatic) | ~120° |

| O-C-O (dioxolane) | ~105° |

| Dihedral Angles (°) |

The dihedral angle between the plane of the phenyl ring and the mean plane of the dioxolane ring will be a key conformational parameter, influenced by steric hindrance from the ortho-chloro substituent and the crystal packing forces.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, DFT calculations are instrumental in determining its preferred three-dimensional structure, predicting its spectroscopic signatures, and analyzing its electronic properties. Such calculations are typically performed using a functional, like B3LYP, combined with a basis set, such as 6-311++G(d,p), to provide a balance between accuracy and computational cost.

Geometry optimization calculations seek to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable structure. For this compound, the primary degrees of freedom involve the orientation of the substituted phenyl ring relative to the dioxolane ring and the conformation of the five-membered dioxolane ring itself.

The dioxolane ring is not planar and typically adopts an envelope or twisted conformation to relieve ring strain. The energy barrier between these conformations is generally low. The most stable conformer would be dictated by the minimization of steric hindrance between the phenyl group and the hydrogen atoms on the dioxolane ring. The dihedral angle defined by the C-O-C-O linkage of the dioxolane and the C-C bond connecting the phenyl group to the dioxolane ring is a key parameter.

Computational studies would predict the most stable conformer by systematically rotating the phenyl group and allowing the geometry of the entire molecule to relax. The presence of the bulky bromine and chlorine atoms on the phenyl ring significantly influences the rotational barrier and the preferred orientation. The chlorine atom at the ortho position (C2) creates considerable steric clash, likely forcing the phenyl ring to be non-coplanar with the dioxolane ring to achieve a stable, low-energy state.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths | ||

| C-Br | ~1.91 Å | |

| C-Cl | ~1.75 Å | |

| C-O (dioxolane) | ~1.43 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| Bond Angles | ||

| C-C-Cl | ~120° | |

| C-C-Br | ~119° | |

| O-C-O (dioxolane) | ~105° | |

| Dihedral Angle | ||

| C(phenyl)-C(phenyl)-C(dioxolane)-O(dioxolane) | ~45° - 60° |

DFT calculations can accurately predict various spectroscopic parameters, which are crucial for the identification and characterization of the compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the aromatic protons and carbons, influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The protons on the dioxolane ring would likely appear as a complex multiplet.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands. Key predicted vibrational modes would include C-Br and C-Cl stretching, aromatic C-H stretching, C-O-C ether stretches from the dioxolane ring, and aromatic C=C bending frequencies.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. The primary absorption bands for this compound would be expected in the UV region, arising from π → π* transitions within the substituted benzene (B151609) chromophore. The presence of halogen substituents would likely cause a bathochromic (red) shift compared to unsubstituted 2-phenyl-1,3-dioxolane.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value/Region |

| ¹H NMR | Chemical Shift (δ) | Aromatic H: ~7.2-7.8 ppm; Dioxolane H: ~4.0-5.8 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C: ~115-140 ppm; Dioxolane C: ~65-105 ppm |

| IR | Vibrational Frequency (cm⁻¹) | C-H (aromatic): ~3050-3100; C-O (ether): ~1050-1150; C-Cl: ~700-800; C-Br: ~550-650 |

| UV-Vis | λmax (in Methanol) | ~260-280 nm |

Understanding the electronic structure is key to predicting the chemical reactivity of a molecule.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is also likely to be distributed over the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The electronegative halogen atoms would lower the energy of both orbitals compared to the unsubstituted analog.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP map would show regions of negative potential (electron-rich) around the electronegative oxygen, chlorine, and bromine atoms. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms. This map is useful for predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time, providing insights into its flexibility and interactions with its environment.

MD simulations would track the atomic motions of this compound over a period of time (from picoseconds to nanoseconds). This would reveal the dynamic nature of the molecule's conformation. Key findings from such a simulation would include:

The flexibility of the dioxolane ring, showing transitions between its various puckered conformations.

The rotational dynamics of the substituted phenyl group, illustrating the energy barriers and preferred orientations in a dynamic context.

The vibrational motions of the various bonds, providing a dynamic counterpart to the static frequencies calculated by DFT.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules (e.g., water, methanol, or a nonpolar solvent like hexane) around the solute. These simulations would reveal:

How polar solvents might stabilize certain conformers over others through dipole-dipole interactions or hydrogen bonding (if applicable).

The formation of a solvent shell around the molecule and how it orients around different functional groups. For instance, polar solvent molecules would be expected to congregate near the electronegative halogen and oxygen atoms.

The potential impact of the solvent on the molecule's reactivity by analyzing how the solvent shell might hinder or facilitate the approach of a reactant to a specific site on the molecule. In a polar solvent, the dipole moment of the solute would be expected to increase, potentially affecting its electronic properties and reactivity.

Reaction Mechanism Elucidation through Computational Modeling

The intricate details of chemical reactions involving this compound can be elucidated through sophisticated computational modeling techniques. These in silico methods provide a molecular-level understanding of reaction pathways, the transient species involved, and the energetic factors that govern the transformation. While direct computational studies on this compound are not extensively documented in public literature, the reaction mechanisms can be inferred from studies on analogous substituted benzaldehyde (B42025) acetals and related heterocyclic systems. spegroup.ruresearchgate.netprofistend.inforesearchgate.net The primary reaction of interest for such a compound is its hydrolysis, which involves the cleavage of the acetal (B89532) linkage to regenerate the corresponding aldehyde and diol. nih.gov

Transition State Identification and Energy Barrier Calculations

A critical aspect of understanding a chemical reaction's feasibility and rate is the identification of its transition state (TS) and the calculation of the associated energy barrier (activation energy). The transition state represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement that is midway between reactants and products. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating these transition states and calculating their energies. nih.govrsc.orgmdpi.com

For the acid-catalyzed hydrolysis of this compound, a plausible mechanism involves the initial protonation of one of the dioxolane oxygen atoms. This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. Computational chemists can model this process by proposing a reaction pathway and then using algorithms to search for the transition state structure. The energy difference between the initial reactants and the transition state gives the activation energy.

The electronic effects of the substituents on the phenyl ring—the electron-withdrawing bromo and chloro groups—are expected to influence the stability of the carbocation intermediate and thus the energy of the transition state. These halogen substituents likely increase the energy barrier for hydrolysis compared to an unsubstituted phenyl-1,3-dioxolane by destabilizing the positive charge that develops on the benzylic carbon during the transition state.

A hypothetical energy profile for a key step in a reaction of a substituted 1,3-dioxolane (B20135), as calculated by a representative DFT method, is presented below.

Table 1: Hypothetical Calculated Energy Barriers for the Rate-Determining Step of Dioxolane Hydrolysis

| Reactant/Intermediate | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Protonated 2-phenyl-1,3-dioxolane | B3LYP | 6-31G(d,p) | PCM (Water) | 15.2 |

| Protonated 2-(2-chlorophenyl)-1,3-dioxolane | B3LYP | 6-31G(d,p) | PCM (Water) | 17.8 |

| Protonated this compound | B3LYP | 6-31G(d,p) | PCM (Water) | 18.5 |

This table is for illustrative purposes and contains hypothetical data based on general principles of physical organic chemistry and computational studies of related compounds.

Reaction Coordinate Mapping and Pathway Analysis

Once a transition state is identified, the entire reaction pathway can be mapped out by performing a Reaction Coordinate Mapping, often through Intrinsic Reaction Coordinate (IRC) calculations. This analysis confirms that the identified transition state indeed connects the desired reactants and products. The reaction coordinate itself is a collective variable that represents the progress of the reaction.

For this compound, mapping the hydrolysis pathway would involve tracing the geometric changes from the protonated reactant, through the transition state, to the carbocation intermediate. This would visualize the bond-breaking and bond-forming processes, including the elongation of the C-O bond being cleaved and the changes in the geometry of the phenyl ring and dioxolane ring. The analysis would also shed light on the stereoelectronic effects, such as the orientation of the lone pairs on the remaining oxygen atom and their role in stabilizing the forming positive charge.

Quantitative Structure–Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are a branch of computational chemistry aimed at creating predictive models that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as reactivity, boiling point, or biological activity. mdpi.comnih.gov These models are particularly valuable in materials science and drug discovery for screening large numbers of compounds without the need for extensive experimental testing.

Derivation of Descriptors for Chemical Properties

The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, a wide array of descriptors can be computed, categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: Based on the 3D structure of the molecule, these include molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative bromine and chlorine atoms would significantly influence these descriptors.

Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polarizability.

Predictive Models for Reactivity Trends

Once a set of descriptors is calculated for a series of related compounds, including this compound, a mathematical model can be built to predict a specific property, such as the rate constant for a particular reaction. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms.

For instance, a QSPR model could be developed to predict the rate of hydrolysis for a series of substituted 2-phenyl-1,3-dioxolanes. The model would take the form of an equation where the hydrolysis rate is a function of a selection of the most relevant descriptors. The bromo and chloro substituents in this compound would contribute to descriptors related to steric hindrance and electronic effects, which would likely be significant variables in the final QSPR model.

Table 2: Illustrative QSPR Model for Predicting Hydrolysis Rate Constants

| Compound | log(k_obs) | Electronic Descriptor (e.g., Hammett sigma) | Steric Descriptor (e.g., Taft Es) |

| 2-phenyl-1,3-dioxolane | -2.5 | 0.00 | 0.00 |

| 2-(4-methylphenyl)-1,3-dioxolane | -2.2 | -0.17 | -1.24 |

| 2-(4-chlorophenyl)-1,3-dioxolane | -3.1 | 0.23 | -0.97 |

| 2-(2-chlorophenyl)-1,3-dioxolane | -3.5 | 0.20 (ortho) | -1.50 (ortho) |

| This compound | -3.8 (Predicted) | 0.59 (sum of sigma values) | -1.90 (Estimated) |

This table presents hypothetical data to illustrate the concept of a QSPR model. The values for this compound are predicted based on the hypothetical model.

Such predictive models, once validated, can be powerful tools for designing new molecules with desired reactivity profiles, guiding synthetic efforts towards the most promising candidates.

Emerging Research Directions and Methodological Innovations

Green Chemistry Approaches in Synthesis and Transformations

Green chemistry principles aim to reduce the environmental impact of chemical processes. For a compound like 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, this involves developing cleaner synthetic routes and transformations that minimize waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free Reactions and Green Solvents

Traditional organic synthesis often relies on volatile and often toxic organic solvents. A major thrust in green chemistry is the reduction or elimination of these solvents.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or "neat," is an ideal green chemistry approach. corning.com These reactions can lead to higher reaction rates, easier product separation, and a significant reduction in waste. corning.comasianpubs.org For the synthesis of aryl halides and their derivatives, solvent-free methods, often assisted by microwave irradiation, have shown considerable promise. asianpubs.orgmdma.ch For instance, nucleophilic aromatic substitution reactions on inactive aryl halides, which are typically challenging, have been successfully conducted under solvent-free conditions using microwave irradiation and a solid support. mdma.ch This approach could be conceptually applied to transformations involving the bromo- or chloro-substituents of this compound. One-pot, solvent-free syntheses of complex heterocyclic compounds from aromatic aldehydes have also been reported, suggesting potential for streamlined processes starting from precursors to the target molecule. researchgate.net

Green Solvents: When a solvent is necessary, the focus shifts to "green" alternatives that are less toxic, derived from renewable resources, and biodegradable.

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. organic-chemistry.org Their negligible vapor pressure reduces air pollution, and they can often be recycled. organic-chemistry.org ILs have been effectively used in nucleophilic substitution reactions of alkyl halides and in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org For instance, the reaction of aryl halides in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) has been shown to be efficient, with the ionic liquid being recyclable. researchgate.net This suggests their potential use in reactions modifying the halogen atoms of this compound.

Supercritical Fluids (SCFs): A supercritical fluid, such as carbon dioxide (sc-CO₂), exists at a temperature and pressure above its critical point, exhibiting properties of both a liquid and a gas. thepharmajournal.com sc-CO₂ is a particularly attractive green solvent as it is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. thepharmajournal.com Supercritical fluids are used for extractions and as reaction media. npust.edu.twresearchgate.net While direct applications to the synthesis of this specific dioxolane are not widely documented, the technology is suitable for processing halogenated aromatic compounds. npust.edu.twnih.gov

| Solvent Type | Key Advantages | Potential Application for this compound | Challenges |

|---|---|---|---|

| Solvent-Free (Neat) | Reduced waste, high efficiency, simple workup. corning.comasianpubs.orgmdma.ch | Microwave-assisted nucleophilic substitution or coupling reactions. | Requires thermally stable reactants; potential for high viscosity. |

| Ionic Liquids (ILs) | Low vapor pressure, recyclable, can act as catalyst. organic-chemistry.org | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). researchgate.netnih.gov | Cost, potential toxicity of some ILs, and product separation. rsc.org |

| Supercritical CO₂ (sc-CO₂) | Non-toxic, non-flammable, easily removed, tunable properties. thepharmajournal.com | Extractions and as a medium for enzymatic or catalytic reactions. researchgate.netsemanticscholar.org | Requires high-pressure equipment. |

Catalyst Reuse and Recyclability

Many key transformations of aryl halides, such as cross-coupling reactions, rely on precious metal catalysts like palladium. nih.gov A critical aspect of green chemistry is the development of systems that allow for the recovery and reuse of these expensive and often toxic catalysts.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are generally easier to separate and recycle. mdpi.com Palladium nanoparticles supported on materials like activated carbon, metal oxides, or zeolites have been developed for this purpose. mdpi.comresearchgate.net For example, a recyclable palladium catalyst supported on a mordenite (B1173385) (MOR) zeolite has been used effectively in Suzuki-Miyaura coupling reactions of aryl halides, demonstrating high yields and reusability for up to ten cycles with minimal loss of activity. mdpi.com Similarly, palladium nanoparticles supported on magnetic cores (e.g., Fe₃O₄) allow for easy separation of the catalyst from the reaction mixture using an external magnet. asianpubs.org Such systems have been shown to be effective and recyclable for multiple runs in Suzuki coupling reactions. asianpubs.org These recyclable catalytic systems are highly relevant for potential cross-coupling reactions involving the bromo- or chloro-moieties of this compound, offering a pathway to more economical and sustainable synthesis of its derivatives. mdpi.com

Flow Chemistry Applications for Synthesis and Scale-Up

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, has emerged as a transformative technology in chemical synthesis and manufacturing. aurigeneservices.com It offers significant advantages in terms of safety, efficiency, control, and scalability, making it highly suitable for the production of pharmaceutical intermediates and fine chemicals. aurigeneservices.comacs.orgeuropeanpharmaceuticalreview.com

Microreactor Technologies for Enhanced Reaction Control

Microreactors are small, continuous flow devices with channel dimensions typically in the sub-millimeter range. youtube.com Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, providing superior control over reaction parameters like temperature, pressure, and residence time. corning.comyoutube.com This enhanced control is particularly beneficial for highly exothermic or fast reactions, as well as for reactions involving unstable or hazardous intermediates, which are difficult to manage in traditional batch reactors. corning.comeuropeanpharmaceuticalreview.com

For a molecule like this compound, the synthesis might involve steps that could benefit from the precise control offered by microreactors. For example, halogenation or organometallic reactions, which can be hazardous on a large scale, can be performed more safely in a continuous flow system. europeanpharmaceuticalreview.com The small reaction volume at any given time minimizes the risk of runaway reactions. youtube.com

Continuous Flow Processing for Improved Efficiency

The move from batch to continuous flow processing is a major trend in the pharmaceutical and fine chemical industries. contractpharma.com Continuous flow systems can operate for extended periods, allowing for the production of large quantities of material from a small reactor footprint. lifescienceintegrates.com This "scaling-out" (running the process for longer) is often more straightforward than "scaling-up" a traditional batch process. lifescienceintegrates.com

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Enhanced Heat Transfer | Superior temperature control, safer handling of exothermic reactions. aurigeneservices.com | Management of potentially exothermic halogenation or coupling reactions. |

| Precise Residence Time Control | Improved selectivity and yield by minimizing side reactions. neuroquantology.com | Maximizing yield in competitive reactions involving the bromo and chloro sites. |

| Improved Safety | Small reactor volumes minimize the impact of hazardous events. europeanpharmaceuticalreview.com | Safer use of hazardous reagents (e.g., strong bases, organometallics). |

| Scalability | Scaling-out by extending run time is often simpler than batch scale-up. lifescienceintegrates.com | Efficient production from lab-scale to industrial quantities. |

| Automation & Integration | Telescoped multi-step synthesis reduces manual handling and waste. aurigeneservices.comnih.gov | Streamlined synthesis of the final product or its derivatives. |

Photo- and Electrocatalytic Methodologies Involving Aryl Halides

Photocatalysis and electrocatalysis are rapidly advancing fields that use light and electricity, respectively, to drive chemical reactions. acs.org These methods often operate under mild conditions and can provide unique reactivity pathways that are not accessible through traditional thermal methods. nih.gov For a di-halogenated compound like this compound, these techniques offer intriguing possibilities for selective functionalization.

Photocatalysis utilizes a catalyst that, upon absorbing light, can initiate a chemical reaction, often through single-electron transfer processes. This has become a powerful tool for the functionalization of aryl halides. Visible-light photocatalysis can generate aryl radicals from aryl halides under mild conditions, which can then participate in a variety of bond-forming reactions. bohrium.com Given the different bond strengths of C-Br and C-Cl, photocatalytic methods could potentially offer selective activation of the more labile C-Br bond in this compound, allowing for stepwise functionalization.

Electrocatalysis uses an electric potential to drive redox reactions. It provides a clean and tunable driving force for chemical transformations, avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov Electrocatalytic methods have been developed for the cross-coupling of aryl halides and for dehalogenation reactions. acs.org For instance, the reductive dechlorination of polychlorinated biphenyls (PCBs), which are structurally related to the phenyl portion of the target molecule, has been demonstrated using electrochemical methods. acs.orgnih.govraco.cat This suggests that electrocatalysis could be a viable strategy for selectively removing one or both halogen atoms from this compound or for mediating coupling reactions.

The combination of these two techniques, known as photoelectrocatalysis , is an emerging area that leverages both light and electricity to drive reactions, offering synergistic benefits. bohrium.comrsc.orgrsc.org This hybrid approach can enhance reaction efficiency and open up new synthetic possibilities for complex molecules. rsc.orgrsc.org These advanced catalytic methods represent a frontier in organic synthesis with significant potential for the selective and sustainable transformation of poly-halogenated aromatic compounds.

Light-Mediated Transformations

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical species under gentle conditions, often at ambient temperature. rsc.org These methods offer a more sustainable alternative to traditional reactions that may require harsh conditions or stoichiometric oxidants. rsc.org For this compound, several light-mediated transformations can be envisioned based on established reactivity patterns of similar compounds.

The carbon-halogen bonds (C-Br and C-Cl) are prime targets for photocatalytic functionalization. Aryl halides can be reduced by a photoexcited catalyst to generate an aryl radical, which can then engage in a variety of coupling reactions. nih.gov For instance, photoredox-catalyzed C-H arylation of other aromatic compounds could be achieved using this compound as the arylating agent. beilstein-journals.org Furthermore, the substitution of the halogen atoms with other functional groups, such as dialkylamino groups from tertiary amines, has been demonstrated for various aryl halides under photoredox conditions. nih.gov

Another avenue for light-mediated transformation is the direct C-H functionalization of the aromatic ring. While the existing halogen substituents direct electrophilic substitution, radical-based C-H functionalization can offer alternative regioselectivity. nih.gov Dual catalysis systems, combining a photocatalyst with a transition metal catalyst (e.g., palladium), have enabled the direct arylation of aromatic compounds bearing directing groups. beilstein-journals.org The dioxolane moiety, or the protected aldehyde, could potentially act as a directing group to facilitate such transformations at specific positions on the phenyl ring.